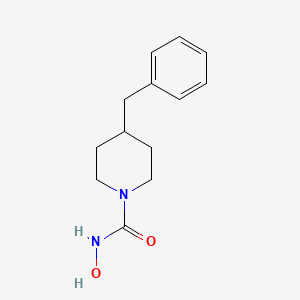
4-Benzyl-N-hydroxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-N-hydroxypiperidine-1-carboxamide is a chemical compound with the molecular formula C13H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-N-hydroxypiperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as using hydrogen peroxide or other oxidizing agents.
Carboxamide Formation: The carboxamide group can be formed by reacting the hydroxylated piperidine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as mentioned above, with optimization for yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-N-hydroxypiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Benzyl chloride, sodium hydride, or other suitable bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl-N-hydroxypiperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of piperidine derivatives on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-N-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may enhance its binding affinity to these targets, while the hydroxyl and carboxamide groups may participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the carboxamide group.
N-Benzylpiperidine-4-carboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Benzyl 4-hydroxy-1-piperidinecarboxylate: Contains an ester group instead of a carboxamide group.
Uniqueness
4-Benzyl-N-hydroxypiperidine-1-carboxamide is unique due to the presence of both the hydroxyl and carboxamide groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
Número CAS |
919996-67-1 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
4-benzyl-N-hydroxypiperidine-1-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-17)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H,14,16) |
Clave InChI |
MMBCPKFMAZGTNA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CC2=CC=CC=C2)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


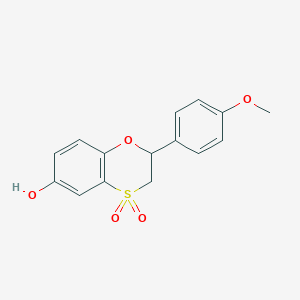
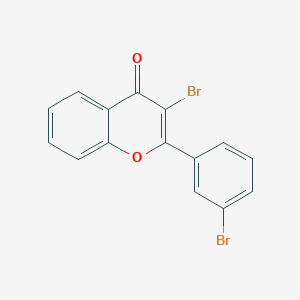

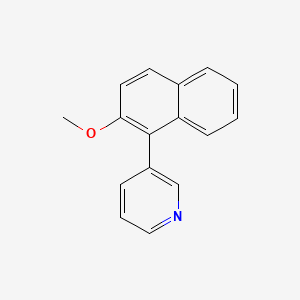
![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)
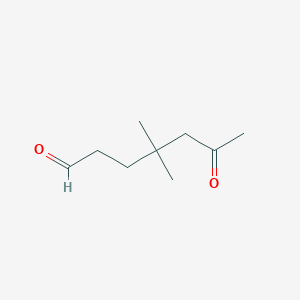
![4-[Hydroxy(phenyl)methyl]non-4-en-3-one](/img/structure/B14181516.png)
![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)

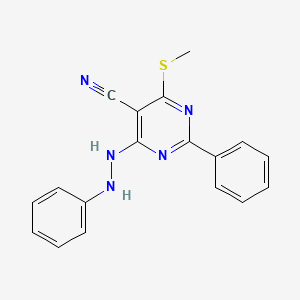
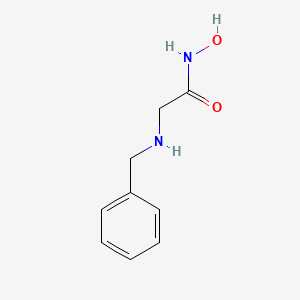


![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)
